- Methods of treating medical conditions and inhibiting LINE1 reverse transcriptase using a substituted 4-fluoro-2,5-dihydrofuranyl phosphonic acid or related compound, World Intellectual Property Organization, , ,
Cas no 97614-44-3 (2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate)
97614-44-3 structure
Product Name:2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate
CAS番号:97614-44-3
MF:C19H16BrFO5
メガワット:423.229748725891
MDL:MFCD15144963
CID:860333
PubChem ID:11189404
Update Time:2024-10-25
2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate 化学的及び物理的性質
名前と識別子
-
- [(2R,3R,4S,5R)-3-(Benzoyloxy)-5-bromo-4-fluorooxolan-2-yl]methyl benzoate
- 2-Deoxy-2-fluoro-α-D-arabinofuranosyl Bromide 3,5-Dibenzoate
- 2-DEOXY-3,5-DI-O-BENZOYL-2-FLUORO-A-D-ARABINOFURANOSYL BROMIDE
- 2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide dibenzoate
- α-D-Arabinofuranosyl bromide, 2-deoxy-2-fluoro-, dibenzoate (9CI)
- D
- 2-Deoxy-1-α-bromo-2-β-fluoro-3,5-di-O-benzoyl-D-ribofuranose
- YYVZPZJEMLBIGM-TWMKSMIVSA-N
- [(2R,3R,4S,5R)-3-Benzoyloxy-5-bromo-4-fluoro-tetrahydrofuran-2-yl]methyl benzoate
- DTXSID80458186
- 97614-44-3
- [(2R,3R,4S,5R)-3-benzoyloxy-5-bromo-4-fluorooxolan-2-yl]methyl benzoate
- SCHEMBL1357298
- BS-33426
- AKOS022178768
- ((2R,3R,4S,5R)-3-(Benzoyloxy)-5-bromo-4-fluorotetrahydrofuran-2-yl)methyl benzoate
- (2R,3R,4S,5R)-2-[(benzoyloxy)methyl]-5-bromo-4-fluorooxolan-3-yl benzoate
- MFCD15144963
- 2-Deoxy-2-fluoro-alpha-D-arabinofuranosylbromide3,5-dibenzoate
- 2-Deoxy-2-fluoro-?-D-arabinofuranosyl Bromide Dibenzoate;
- 2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate
- 2-Deoxy-2-fluoro-a-D-arabinofuranosyl bromide 3,5-dibenzoate
- CS-0130700
- 2-deoxy-2-fluoro-3,5-di-o-benzoyl-alpha-d-arabinofuranosyl bromide
- 3,5-di-O-benzoyl-2-deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide
- a-D-Arabinofuranosyl bromide, 2-deoxy-2-fluoro-, dibenzoate
- H11804
- 2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate
-
- MDL: MFCD15144963
- インチ: 1S/C19H16BrFO5/c20-17-15(21)16(26-19(23)13-9-5-2-6-10-13)14(25-17)11-24-18(22)12-7-3-1-4-8-12/h1-10,14-17H,11H2/t14-,15+,16-,17+/m1/s1
- InChIKey: YYVZPZJEMLBIGM-TWMKSMIVSA-N
- ほほえんだ: O([C@H]1[C@H](F)[C@@H](Br)O[C@@H]1COC(C1C=CC=CC=1)=O)C(C1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 422.01700
- どういたいしつりょう: 422.01651g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 7
- 複雑さ: 490
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 61.8Ų
じっけんとくせい
- 密度みつど: 1.51
- ゆうかいてん: 73 ºC
- ふってん: 492.3±45.0 °C at 760 mmHg
- フラッシュポイント: 251.5±28.7 °C
- PSA: 61.83000
- LogP: 3.52690
- じょうきあつ: 0.0±1.2 mmHg at 25°C
2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P261-P280-P305+P351+P338
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Sealed in dry,2-8°C(BD211063)
2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D235495-100mg |
2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate |
97614-44-3 | 100mg |
$ 52.00 | 2023-09-08 | ||
| TRC | D235495-250mg |
2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate |
97614-44-3 | 250mg |
$ 115.00 | 2023-09-08 | ||
| TRC | D235495-500mg |
2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate |
97614-44-3 | 500mg |
$ 178.00 | 2023-09-08 | ||
| TRC | D235495-1g |
2-Deoxy-2-fluoro-α-D-arabinofuranosyl Bromide 3,5-Dibenzoate |
97614-44-3 | 1g |
$ 230.00 | 2022-06-05 | ||
| abcr | AB543684-250 mg |
2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate; . |
97614-44-3 | 250mg |
€138.50 | 2023-06-14 | ||
| abcr | AB543684-1 g |
2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate; . |
97614-44-3 | 1g |
€257.70 | 2023-06-14 | ||
| abcr | AB543684-5 g |
2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate; . |
97614-44-3 | 5g |
€767.30 | 2023-06-14 | ||
| Chemenu | CM161843-5g |
((2R,3R,4S,5R)-3-(benzoyloxy)-5-bromo-4-fluorotetrahydrofuran-2-yl)methyl benzoate |
97614-44-3 | 95% | 5g |
$220 | 2024-07-18 | |
| Chemenu | CM161843-10g |
((2R,3R,4S,5R)-3-(benzoyloxy)-5-bromo-4-fluorotetrahydrofuran-2-yl)methyl benzoate |
97614-44-3 | 95% | 10g |
$1510 | 2022-09-28 | |
| Apollo Scientific | BICL2162-500mg |
3,5-Di-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide |
97614-44-3 | 500mg |
£212.00 | 2025-02-21 |
2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane ; 22 h, rt; rt → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane ; 0 °C; 0 °C → rt; overnight, rt; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 0 °C
リファレンス
- Compatibility of 5-ethynyl-2'F-ANA UTP with in vitro selection for the generation of base-modified, nuclease resistant aptamers, Organic & Biomolecular Chemistry, 2019, 17(35), 8083-8087
合成方法 3
はんのうじょうけん
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane ; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7, 0 °C
リファレンス
- Preparation of pyrimidine nucleoside sulfamates as antitumor agents and Atg7 enzyme inhibitors, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid
リファレンス
- Sugar-modified derivatives of cytostatic 7-(het)aryl-7-deazaadenosines: 2'-C-methylribonucleosides, 2'-deoxy-2'-fluoroarabinonucleosides, arabinonucleosides and 2'-deoxyribonucleosides, Bioorganic & Medicinal Chemistry, 2012, 20(17), 5202-5214
合成方法 5
はんのうじょうけん
1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ; 20 h, cooled
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
リファレンス
- Process for preparation of Clofarabine intermediate 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide, China, , ,
合成方法 6
はんのうじょうけん
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid
リファレンス
- 2'-Deoxy-2'-fluoro-β-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies, Nucleic Acids Research, 2000, 28(18), 3625-3635
合成方法 7
はんのうじょうけん
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane ; 20 min, -5 °C; 18 h, -5 °C → 20 °C
リファレンス
- Preparation of 2,4,7-substitute-7-deaza-2'-deoxy-2'-fluoroarabinosyl nucleoside and nucleotide prodrugs and uses thereof as antiviral agents, World Intellectual Property Organization, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Acetic acid , Hydrogen bromide Solvents: Dichloromethane ; overnight, rt
リファレンス
- Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides, Proceedings of the National Academy of Sciences of the United States of America, 2011, 108(51), 20404-20409
合成方法 9
はんのうじょうけん
リファレンス
- Impact of Sugar Pucker on Base Pair and Mispair Stability, Biochemistry, 2009, 48(50), 11994-12004
合成方法 10
はんのうじょうけん
1.1 Reagents: Acetic acid , Hydrogen bromide Solvents: Dichloromethane ; 18 h, rt
リファレンス
- Method for synthesizing nucleoside analog clofarabine, China, , ,
合成方法 11
はんのうじょうけん
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane ; rt; overnight, rt
1.2 Reagents: Water
1.2 Reagents: Water
リファレンス
- Method for preparing clofarabine with high yield, China, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane ; 20 min, -5 °C; 18 h, -5 °C → 20 °C
リファレンス
- Development of novel clofarabine analogs for cancer therapy, World Intellectual Property Organization, , ,
合成方法 13
はんのうじょうけん
1.1 Reagents: Acetic acid , Hydrogen bromide ; 24 h, 25 °C
リファレンス
- Synthesis and Structure of Duplex DNA Containing the Genotoxic Nucleobase Lesion N7-Methylguanine, Journal of the American Chemical Society, 2008, 130(35), 11570-11571
合成方法 14
はんのうじょうけん
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane
リファレンス
- Antiviral nucleosides. A stereospecific, total synthesis of 2'-fluoro-2'-deoxy-β-D-arabinofuranosyl nucleosides, Journal of Organic Chemistry, 1988, 53(1), 85-8
合成方法 15
はんのうじょうけん
1.1 Reagents: Acetic acid , Hydrogen bromide Solvents: Dichloromethane ; 0 °C; 24 h, 28 - 32 °C
リファレンス
- Preparation of thiouracil nucleoside analogs for treatment of viruses and cancer, India, , ,
合成方法 16
はんのうじょうけん
1.1 Reagents: Bromotrimethylsilane Catalysts: Zinc bromide Solvents: Dichloromethane ; 70 min, 0 °C; 19 h, rt
リファレンス
- Syntheses of 2'-deoxy-2'-fluoro-β-D-arabinofuranosyl purine nucleosides via selective glycosylation reactions of potassium salts of purine derivatives with the glycosyl bromide, Tetrahedron Letters, 2016, 57(3), 268-271
合成方法 17
はんのうじょうけん
1.1 Reagents: Acetic acid , Hydrogen bromide Solvents: Dichloromethane ; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
リファレンス
- S-antigen transport inhibiting oligonucleotide polymers and methods, World Intellectual Property Organization, , ,
2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate Raw materials
- 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose
- (3S,4R,5R)-5-((Benzoyloxy)methyl)-3-fluorotetrahydrofuran-2,4-diyl dibenzoate
2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate Preparation Products
2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:97614-44-3)2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate
注文番号:A1070300
在庫ステータス:in Stock
はかる:25g
清らかである:99%
最終更新された価格情報:Thursday, 29 August 2024 18:44
価格 ($):284.0
Email:sales@amadischem.com
NewCan Biotech Limited
ゴールドメンバー
(CAS:97614-44-3)2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate
注文番号:NC15733
在庫ステータス:
はかる:10g
清らかである:97%
最終更新された価格情報:Friday, 18 July 2025 16:00
価格 ($):Price inquiry
Email:sales@newcanbio.com
2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate 関連文献
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Jadwiga Frelek,Marcin Górecki,Marta Łaszcz,Agata Suszczyńska,Elemér Vass,Wojciech J. Szczepek Chem. Commun., 2012,48, 5295-5297
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
97614-44-3 (2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate) 関連製品
- 98855-71-1(((2R,3R,4S)-3-(benzoyloxy)-5-bromo-4-fluorotetrahydrofuran-2-yl)methyl benzoate)
- 1067137-03-4(β-D-Arabinofuranosyl bromide, 2-deoxy-2-fluoro-, 3,5-dibenzoate)
- 155131-43-4(((2R,3R,5R)-3-(BENZOYLOXY)-5-BROMO-4,4-DIFLUOROTETRAHYDROFURAN-2-YL)METHYL BENZOATE)
- 1294481-81-4([(2R,3R,4R,5R)-5-bromo-3-(4-chlorobenzoyloxy)-4-fluoro-4-methyloxolan-2-yl]methyl 4-chlorobenzoate)
- 171866-29-8(171866-29-8)
- 1199809-24-9(((2R,3R,4R,5R)-3-(benzoyloxy)-5-bromo-4-fluoro-4-methyltetrahydrofuran-2-yl)methyl benzoate)
- 461025-92-3((2R,3R,4R,5R,6R)-6-((benzoyloxy)methyl)-2-bromo-5-fluorotetrahydro-2H-pyran-3,4-diyl dibenzoate)
- 1233335-84-6([(2R,3R,4R,5S)-3-(benzoyloxy)-5-bromo-4-fluoro-4-methyloxolan-2-yl]methyl benzoate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)